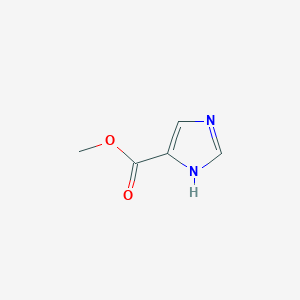

Methyl 1H-Imidazole-5-Carboxylate

Overview

Description

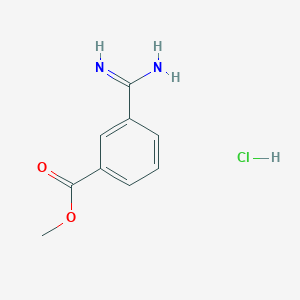

Methyl 1H-Imidazole-5-Carboxylate is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively . It plays an important role in medicinal chemistry, as many of its derivatives have demonstrated significant biological activity .

Synthesis Analysis

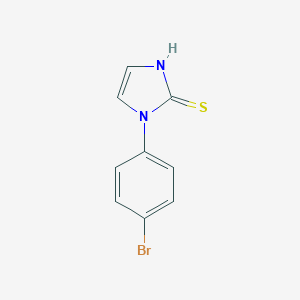

The synthesis of imidazole derivatives, including Methyl 1H-Imidazole-5-Carboxylate, has been a topic of interest in recent years due to their significant biological activity. Various methods have been used in the preparation of imidazole derivatives . For instance, a two-step procedure involving nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions and subsequent hydrolysis of esters has been described .Molecular Structure Analysis

The molecular structure of Methyl 1H-Imidazole-5-Carboxylate is available in various databases. The molecular formula is C5H6N2O2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

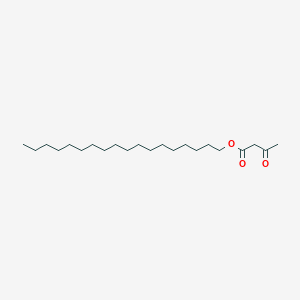

Methyl 1H-Imidazole-5-Carboxylate is used in various chemical reactions. For example, it is used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives .Physical And Chemical Properties Analysis

Methyl 1H-Imidazole-5-Carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 126.12 g/mol . It appears as a white to light yellow to light orange powder to crystal . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .Scientific Research Applications

Synthesis of Imidazole Derivatives

Methyl 4-imidazolecarboxylate serves as a crucial starting material in the synthesis of various imidazole derivatives. These derivatives are significant due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The compound’s reactivity allows for the creation of complex molecules that can be tailored for specific therapeutic uses.

Development of New Drugs

The imidazole ring is a common motif in many pharmaceuticals. Methyl 4-imidazolecarboxylate, with its imidazole core, is used in the development of new drugs, particularly those targeting infectious diseases and conditions requiring antimicrobial agents . Its role in drug synthesis underscores the importance of heterocyclic compounds in medicinal chemistry.

Catalysis and Green Chemistry

In the field of green chemistry, Methyl 4-imidazolecarboxylate is utilized for its catalytic properties, contributing to more environmentally friendly synthesis methods . It is involved in reactions that form part of sustainable methodologies, emphasizing the need for greener processes in chemical synthesis.

Biological Chemistry and Enzyme Mimetics

Methyl 4-imidazolecarboxylate exhibits physiological activity that makes it a functional group in the active centers of many natural enzymes . This property allows it to participate in important biochemical reactions, earning it the title of a “biological catalyst” or “biological ligand.”

Chemoselective Amidation and Esterification

This compound is used in chemoselective amidation and esterification of carboxylic acids. Such specificity is crucial in organic synthesis, where selective reactions lead to desired products without affecting other functional groups .

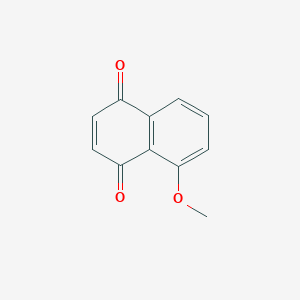

Material Science and Dye Synthesis

Methyl 4-imidazolecarboxylate is employed in the fabrication of colorimetric chemosensors and the synthesis of donor-π-acceptor (D-Π-A) type dyes . These applications are essential in the development of materials with specific optical properties for use in various industries, including electronics and textiles.

Mechanism of Action

Target of Action

Methyl 4-imidazolecarboxylate, also known as Methyl 1H-imidazole-4-carboxylate or Methyl 1H-Imidazole-5-Carboxylate, is an alkyl ester of imidazole carboxylic acid

Mode of Action

It has been used as a starting material in the synthesis of other compounds .

Biochemical Pathways

For instance, the imidazole group is a key component of purines and is integral to the catalytic activity of many enzymes .

Result of Action

Its role as a starting material in the synthesis of other compounds suggests that it may contribute to various biochemical reactions .

Safety and Hazards

Future Directions

Imidazole-based compounds, including Methyl 1H-Imidazole-5-Carboxylate, have shown potential in the treatment of various diseases, including diabetes, obesity, and other metabolic syndromes . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and research and development of new drugs continue to explore all the chemical and biological concepts of imidazole .

properties

IUPAC Name |

methyl 1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLGIQNHKLWSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340564 | |

| Record name | Methyl 4-imidazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 1H-Imidazole-5-Carboxylate | |

CAS RN |

17325-26-7 | |

| Record name | Methyl 4-imidazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-imidazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Methyl 1H-imidazole-5-carboxylate?

A1: While not explicitly stated in the provided abstracts, the molecular formula can be deduced as C5H6N2O2, and the molecular weight is 126.11 g/mol.

Q2: Is there any spectroscopic data available for Methyl 1H-imidazole-5-carboxylate?

A2: The research papers mention using 1H NMR and 13C NMR to confirm the structures of compounds synthesized using Methyl 1H-imidazole-5-carboxylate as a starting material. [] This suggests that NMR data is crucial for structural characterization.

Q3: How does modifying the structure of Methyl 1H-imidazole-5-carboxylate affect its biological activity?

A3: Research demonstrates that introducing specific substitutions at the C-2 position of the imidazole ring can significantly impact the compound's activity. [, ] For example, substituting with a (2'-[1H-tetrazol-5-yl]biphenyl-4-yl) methyl group leads to the formation of Olmesartan Medoxomil, a potent angiotensin II receptor blocker. [, , ]

Q4: Are there any studies on the impact of structural modifications on the potency and selectivity of Methyl 1H-imidazole-5-carboxylate derivatives?

A4: Yes, research on HR720, a derivative, shows its high selectivity for Angiotensin II type 1 (AT1) receptors. [] This selectivity arises from specific structural modifications, highlighting the impact of SAR on receptor binding and downstream effects.

Q5: What are the applications of Methyl 1H-imidazole-5-carboxylate in chemical synthesis?

A5: This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it is used in preparing Olmesartan Medoxomil, an antihypertensive drug. [, , ] It is also utilized in developing other imidazole-based compounds with potential therapeutic applications. [, , , , ]

Q6: Are there efficient methods for synthesizing Methyl 1H-imidazole-5-carboxylate derivatives?

A6: Research highlights efficient synthetic routes for 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from the corresponding 2-bromo derivative. [, ] These methods utilize bromine-lithium exchange or palladium-catalyzed coupling reactions, offering efficient ways to diversify the compound's structure for exploring various applications.

Q7: How does Methyl 1H-imidazole-5-carboxylate interact with metal ions?

A7: Studies show that Methyl 1H-imidazole-5-carboxylate derivatives, specifically ethyl 5-methyl-4-imidazolecarboxylate (emizco), can coordinate with transition metal ions like cobalt(II), nickel(II), and cadmium(II). [, , ]

Q8: What types of coordination complexes are formed with Methyl 1H-imidazole-5-carboxylate derivatives?

A8: Research demonstrates the formation of both trans- and cis-octahedral coordination complexes. [, , ] The specific coordination geometry and resulting supramolecular structures depend on the metal ion, co-ligands (like water or halides), and the derivative's structure.

Q9: What analytical techniques are used to characterize and quantify Methyl 1H-imidazole-5-carboxylate and its derivatives?

A9: Researchers utilize a range of techniques, including 1H NMR, 13C NMR, and MS, to confirm the structure of synthesized compounds. [] HPLC is employed for simultaneous determination of Methyl 1H-imidazole-5-carboxylate derivatives in pharmaceutical formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)